molecular formula C11H20N2O4 B14024510 (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid

(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid

Cat. No.: B14024510
M. Wt: 244.29 g/mol
InChI Key: PLMLEARVVVKXDQ-HTQZYQBOSA-N
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Description

(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon removal of the Boc protecting group. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are critical for the desired biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]propanoic acid
  • (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]butanoic acid
  • (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]pentanoic acid

Uniqueness

The uniqueness of (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid lies in its specific structure, which includes a pyrrolidine ring and a Boc-protected amino group. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2R)-2-amino-2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1

InChI Key

PLMLEARVVVKXDQ-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N

Origin of Product

United States

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